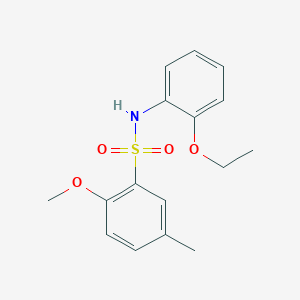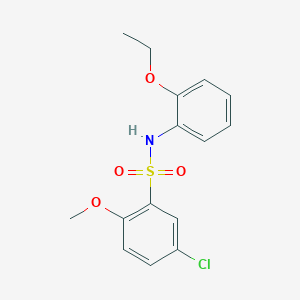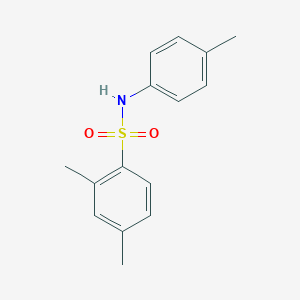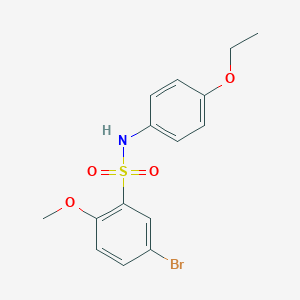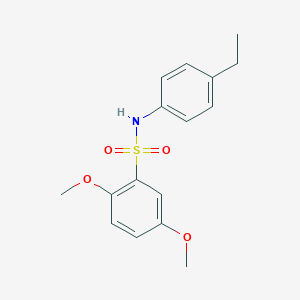
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as DCB-MePz. This compound has been synthesized and studied extensively due to its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activity by disrupting cell membranes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine in lab experiments include its potential therapeutic effects, broad-spectrum antibacterial and antifungal activity, and anti-inflammatory and analgesic effects. However, there are also limitations to using this compound in lab experiments. For example, it may have toxic effects on healthy cells and tissues. It may also have limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for research on 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its effectiveness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its therapeutic applications. Overall, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a promising compound that warrants further investigation for its potential as a therapeutic agent.
合成法
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with methyl iodide to obtain 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. This compound can be purified and isolated using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
特性
分子式 |
C12H14Cl2N2O |
|---|---|
分子量 |
273.15 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |
InChIキー |
XKQNNTORSDLEJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



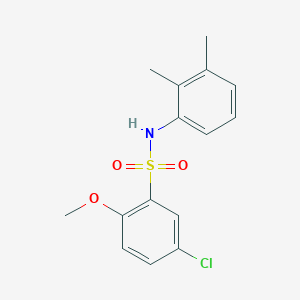
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
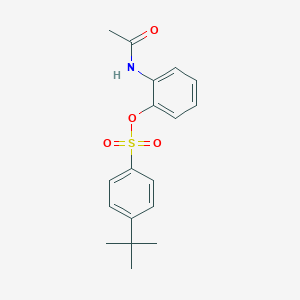
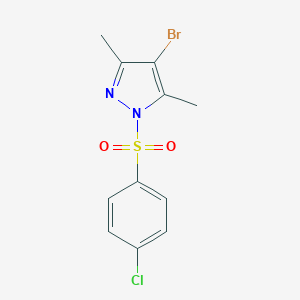
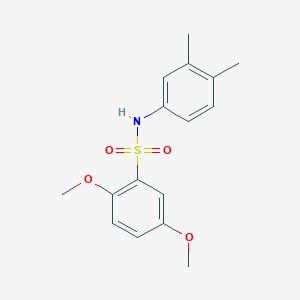
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
